molecular formula C4H3F3O2 B14315017 3,4,4-Trifluorobut-2-enoic acid CAS No. 110680-68-7

3,4,4-Trifluorobut-2-enoic acid

Cat. No.: B14315017
CAS No.: 110680-68-7
M. Wt: 140.06 g/mol
InChI Key: MCAZSLSWLFXJNI-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobut-2-enoic acid (CAS 406-94-0) is a fluorinated unsaturated carboxylic acid with the molecular formula C₄H₃F₃O₂ and a molecular weight of 140.06 g/mol . It exists as the (E)-isomer, featuring a trifluoromethyl group at the C4 position and a carboxylic acid group at C1. The compound is stored at 2–8°C in sealed, dry conditions due to its reactivity and hygroscopic nature . Its purity is typically ≥97%, and it is classified as a corrosive substance (H314 hazard statement) requiring precautions such as avoiding inhalation and skin contact .

A key application of 4,4,4-trifluorobut-2-enoic acid is in organic synthesis, particularly in Corey-Chaykovsky cyclopropanation reactions. For example, it serves as a precursor for synthesizing trans-2-(trifluoromethyl)cyclopropylamine, a valuable intermediate in pharmaceutical development . This process involves converting the acid into a Weinreb-type amide derivative, enabling efficient, scalable, and high-yielding cyclopropane ring formation .

Properties

CAS No.

110680-68-7

Molecular Formula

C4H3F3O2

Molecular Weight

140.06 g/mol

IUPAC Name

3,4,4-trifluorobut-2-enoic acid

InChI

InChI=1S/C4H3F3O2/c5-2(4(6)7)1-3(8)9/h1,4H,(H,8,9)

InChI Key

MCAZSLSWLFXJNI-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(F)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trifluorobut-2-enoic acid typically involves the reaction of trifluoroacetic acid with suitable alkenes under controlled conditions. One common method involves the use of trifluoroacetic anhydride and a base such as triethylamine to facilitate the reaction. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of 3,4,4-Trifluorobut-2-enoic acid often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trifluorobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated carboxylic acids, saturated butanoic acids, and substituted butenoic acids .

Scientific Research Applications

3,4,4-Trifluorobut-2-enoic acid is utilized in several scientific research applications:

Mechanism of Action

The mechanism by which 3,4,4-Trifluorobut-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4,4,4-Trifluorobut-2-enoic Acid and Related Compounds

Compound Name Molecular Formula Substituents/Features Key Applications Hazards/Precautions References
4,4,4-Trifluorobut-2-enoic acid C₄H₃F₃O₂ Trifluoromethyl group at C4, carboxylic acid at C1 Cyclopropanation reactions, pharmaceutical intermediates Corrosive (H314), store at 2–8°C
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 3,4-Dihydroxyphenyl group, carboxylic acid Pharmacological research, cosmetics, food additives Lower toxicity; used in supplements
(Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid C₁₀H₇FO₃ 4-Fluorophenyl, oxo group at C4 Pharmaceutical intermediates (exact use unspecified) Limited hazard data available
trans-Crotonic Acid (But-2-enoic acid) C₄H₆O₂ Non-fluorinated, methyl group at C3 Polymer production, organic synthesis Irritant, less reactive than fluorinated analogues N/A

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